molecular formula C18H23N5O B6810667 N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine

N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine

Cat. No.: B6810667
M. Wt: 325.4 g/mol
InChI Key: PDKBCWGWEWRVCU-MAUKXSAKSA-N
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Description

N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine: is a complex organic compound with a unique structure that combines pyridine, oxolane, pyrrolidine, and pyrimidine moieties

Properties

IUPAC Name

N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-22(15-6-10-24-18(15)14-5-4-7-19-12-14)16-11-17(21-13-20-16)23-8-2-3-9-23/h4-5,7,11-13,15,18H,2-3,6,8-10H2,1H3/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKBCWGWEWRVCU-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1C2=CN=CC=C2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCO[C@@H]1C2=CN=CC=C2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as pyridine, oxolane, pyrrolidine, and pyrimidine derivatives. These components are then subjected to a series of reactions, including nucleophilic substitution, cyclization, and amination, under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process is scaled up from laboratory conditions, with careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrrolidine moieties.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed under basic conditions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of alkylated pyridine and pyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its interaction with specific receptors in the brain is of significant interest.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

  • N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, or stability, making it a valuable compound for various applications.

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